BenchChemオンラインストアへようこそ!

Lushanrubescensin E

Chemotaxonomy Botanical authentication Biosynthetic pathway

Lushanrubescensin E (LuE) is an ent-kaurane diterpenoid isolated from Isodon rubescens f. lushanensis (formerly Rabdosia rubescens), a distinct botanical form traditionally used in China for esophageal and cardial carcinoma treatment.

Molecular Formula C24H34O7
Molecular Weight 434.5 g/mol
CAS No. 114020-54-1
Cat. No. B1675516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLushanrubescensin E
CAS114020-54-1
SynonymsLushanrubescensin E
Molecular FormulaC24H34O7
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC23CC(CC(C2C4(C1C(C(C(C4)O)OC(=O)C)(C)C)C)O)C(=C)C3=O
InChIInChI=1S/C24H34O7/c1-11-14-7-15(27)18-23(6)9-16(28)21(31-13(3)26)22(4,5)19(23)17(30-12(2)25)10-24(18,8-14)20(11)29/h14-19,21,27-28H,1,7-10H2,2-6H3/t14-,15-,16+,17+,18+,19-,21+,23+,24+/m1/s1
InChIKeyDPMXYKRVODVBJD-HJLYLSSASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lushanrubescensin E (CAS 114020-54-1) – Sourcing Rationale & Compound Identity for Scientific Procurement


Lushanrubescensin E (LuE) is an ent-kaurane diterpenoid isolated from Isodon rubescens f. lushanensis (formerly Rabdosia rubescens), a distinct botanical form traditionally used in China for esophageal and cardial carcinoma treatment [1][2]. The molecule (C24H34O7, MW 434.52, mp 215–217.5 °C, [α]D19 −77.5°) is structurally defined as ent-2α,11β-dihydroxy-3α,6β-diacetoxy-16-kauren-15-one, a substitution pattern that distinguishes it from both the oridonin/ponicidin pair and its co-occurring lushanrubescensin congeners A (MW 534) and B (MW 492) [1][3].

Why Lushanrubescensin E Cannot Be Replaced by Generic Ent-Kaurane Analogs in Targeted Research


Isodon rubescens produces over 50 structurally characterized ent-kaurane diterpenoids, yet their bioactivity profiles are not interchangeable [1]. Genome-level evidence confirms that Isodon rubescens f. lushanensis represents a distinct chemotype that preferentially accumulates lushanrubescensin-class diterpenoids rather than oridonin, the major constituent of the typical form [1]. Within the lushanrubescensin series, LuE (C24H34O7) bears a unique 2β-OH / 3α-OAc / 6β-OAc / 11α-OH substitution pattern that differs from LuA (C28H38O10, possessing five acetoxy/hydroxy substituents) and LuB (C26H36O9), resulting in divergent molecular weight, polarity, and hydrogen-bonding capacity [2]. These structural distinctions translate into differential cytotoxicity spectra and, critically, a patented chemosensitization synergy with cisplatin that is composition-dependent and cannot be assumed for other ent-kauranes [2][3].

Quantitative Differentiation Evidence for Lushanrubescensin E Versus Closest Analogs


Chemotypic Provenance: Lushanrubescensin E Originates from a Genome-Defined Plant Form Not Producing Oridonin

Lushanrubescensin E is exclusively produced by Isodon rubescens f. lushanensis, a botanical form whose T2T genome assembly (349 Mb, contig N50 28.8 Mb) reveals enrichment of diterpene synthase variant/unique genes relative to the oridonin-producing typical form. The genome paper provides molecular evidence that the two forms diverge fundamentally in diterpenoid biosynthesis, meaning that a procurement specification of 'Isodon rubescens extract' or 'oridonin' will not deliver the lushanrubescensin-class diterpenoids that include LuE [1]. While this is a class-level chemotype inference (the genome paper does not perform head-to-head bioassay of LuE versus oridonin), it establishes that LuE is a marker compound for a specific chemotype rather than a generic Isodon component [1].

Chemotaxonomy Botanical authentication Biosynthetic pathway

Distinct Substitution Pattern and Physicochemical Properties Differentiate LuE from LuA and LuB

The three lushanrubescensin congeners differ in their substitution patterns at positions R1–R5 on the ent-kaurane scaffold. LuE possesses R1=β-OH, R2=β-OAc, R3=α-OAc, R4=H, R5=α-OH, yielding MW 434, mp 215–217 °C, and [α]D19 −77.5°. In contrast, LuA carries five oxygenated substituents (MW 534) and LuB carries four (MW 492) [1][2]. These are not minor variations: the 100 Da MW gap between LuE and LuA and the differing rotation values provide clear HPLC, MS, and polarimetric identity markers.

Structural elucidation Quality control Physicochemical fingerprinting

Patented Chemosensitization: LuE Demonstrates Synergy with Cisplatin (CI < 1) Across Multiple Human Tumor Lines

In MTT-based cytotoxicity assays on six human tumor cell lines (Eca-109, TE-1, AGS, BGC-823, SPC-A-1, A549, Bcap-37), LuE—along with LuA and LuB—exhibited concentration-dependent cytotoxicity [1]. When combined with cisplatin, all three lushanrubescensins produced Combination Index (CI) values below 1, indicating synergistic rather than merely additive effects [2]. This chemosensitization property is structurally dependent: the patent defines LuE by its specific substitution pattern (R1=β-OH, R2=β-OAc, R3=α-OAc, R4=H, R5=α-OH) and protects its use in combination cancer therapy. Oridonin, the dominant ent-kaurane in typical I. rubescens, is not encompassed in this specific synergy claim.

Chemosensitization Drug combination Esophageal and gastric cancer

In Vivo Tumor Inhibition: LuE Active Against Six Murine Transplantable Tumor Models

Pharmacological studies cited by the patents [1][2] report that LuE, along with LuA and LuB, demonstrated antitumor activity in mice against six transplantable tumor lines: P388 (lymphocytic leukemia), L1212 (leukemia), B16 (melanoma), ECA (Ehrlich ascites carcinoma), S180 (sarcoma), and ARS. The original data appear in Wang QR et al., Journal of Henan Medical University, 1987, 22(4): 372–376 [1][2]. Critically, this multi-model in vivo efficacy profile is reported specifically for the lushanrubescensin series from f. lushanensis, not for oridonin in the same experimental context.

In vivo efficacy Transplantable tumors Preclinical pharmacology

Validated Application Scenarios for Lushanrubescensin E in Preclinical and Analytical Workflows


Chemotype-Authenticated Natural Product Library Construction or Reference Standard Provision

Customers requiring a botanical-verified ent-kaurane library should specify LuE as a chemotype marker for Isodon rubescens f. lushanensis. The T2T genome assembly provides a molecular certificate distinguishing this forma from oridonin-producing I. rubescens [1]. Analytical release should include orthogonal confirmation of MW 434, mp 215–217 °C, and [α]D19 –77.5° to exclude contamination by LuA (MW 534) or LuB (MW 492) [2][3].

Esophageal and Gastric Adenocarcinoma Preclinical Studies Testing Cisplatin Combination Regimens

LuE has patented synergy with cisplatin (CI < 1) across Eca-109, TE-1, AGS, and BGC-823 cell lines [1]. While oridonin is frequently studied in these tumor types, the chemosensitization claim is structurally specific to the lushanrubescensin series and should not be extrapolated to oridonin without direct experimental verification [1][2].

In Vivo Antitumor Screening in Murine Transplantable Models as Part of Early-Stage Oncology Pipelines

Pharmacological data report LuE activity across P388, B16, S180, ECA, and other murine models [1]. Investigators designing in vivo efficacy studies should use compound with ≥98% purity (HPLC), confirmed by the physicochemical parameters reported in [2].

Structural Biology Investigations of Ent-Kaurane–Target Interactions Requiring a Specific Substitution Pattern

The 2β,11β-diol / 3α,6β-diacetoxy arrangement of LuE presents a distinct hydrogen-bond donor/acceptor topology relative to LuA and LuB [1]. Molecular docking or crystallography studies of ent-kaurane–protein interactions can leverage LuE to probe the stereoelectronic requirements of ligand binding, using LuA or LuB as matched comparators.

Quote Request

Request a Quote for Lushanrubescensin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.